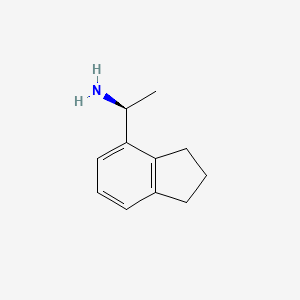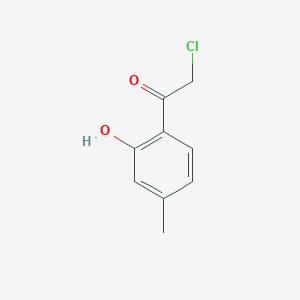
(S)-1-(2,3-Dihydro-1H-inden-4-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(2,3-dihydro-1H-inden-4-yl)ethan-1-amine is a chiral amine compound with a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2,3-dihydro-1H-inden-4-yl)ethan-1-amine typically involves the reduction of the corresponding ketone or imine precursor. One common method is the catalytic hydrogenation of the ketone using a chiral catalyst to ensure the desired stereochemistry. Another approach involves the reductive amination of the corresponding aldehyde with a chiral amine.
Industrial Production Methods
Industrial production methods for (1S)-1-(2,3-dihydro-1H-inden-4-yl)ethan-1-amine often involve large-scale catalytic hydrogenation processes. These methods utilize high-pressure hydrogen gas and a chiral catalyst to achieve the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(2,3-dihydro-1H-inden-4-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1S)-1-(2,3-dihydro-1H-inden-4-yl)ethan-1-amine is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of stereochemically pure compounds.
Biology
In biological research, this compound is studied for its potential as a ligand for various receptors. Its ability to interact with biological targets makes it a valuable tool in drug discovery.
Medicine
In medicine, (1S)-1-(2,3-dihydro-1H-inden-4-yl)ethan-1-amine is investigated for its potential therapeutic applications. It has shown promise in the treatment of neurological disorders due to its ability to modulate neurotransmitter systems.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its chiral nature makes it an important intermediate in the synthesis of enantiomerically pure drugs.
Mechanism of Action
The mechanism of action of (1S)-1-(2,3-dihydro-1H-inden-4-yl)ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-(2,3-dihydro-1H-inden-4-yl)ethan-1-amine
- (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-amine
- (1S)-1-(2,3-dihydro-1H-inden-6-yl)ethan-1-amine
Uniqueness
(1S)-1-(2,3-dihydro-1H-inden-4-yl)ethan-1-amine is unique due to its specific stereochemistry and bicyclic structure. This configuration allows for selective interactions with biological targets, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C11H15N |
|---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
(1S)-1-(2,3-dihydro-1H-inden-4-yl)ethanamine |
InChI |
InChI=1S/C11H15N/c1-8(12)10-6-2-4-9-5-3-7-11(9)10/h2,4,6,8H,3,5,7,12H2,1H3/t8-/m0/s1 |
InChI Key |
NTFRABUEOUYTHK-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC2=C1CCC2)N |
Canonical SMILES |
CC(C1=CC=CC2=C1CCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-hydroxypropanoate](/img/structure/B13602189.png)


